molecular formula C33H40O20 B1255686 Camelliaside A CAS No. 55696-58-7

Camelliaside A

Cat. No. B1255686
CAS RN: 55696-58-7
M. Wt: 756.7 g/mol
InChI Key: VNLOLXSJMINBIS-CFRIXVKNSA-N
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Description

Camelliaside A is a flavonoid compound isolated from the seeds of Camellia oleifera and Camellia sinensis. It is known for its various biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.

Scientific Research Applications

Camelliaside A has a wide range of scientific research applications, including:

Mechanism of Action

Camelliaside A exerts its effects through various molecular targets and pathways:

Safety and Hazards

The safety data sheet for Camelliaside A suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of Camelliaside A research could involve further investigation of its effects against UVA-induced photoaging in HaCaT keratinocytes . More research is needed to fully understand its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Camelliaside A can be extracted from the methanol extract of tea seed pomace. The extraction process involves the use of methanol as a solvent to isolate the flavonoid from the seed residues .

Industrial Production Methods: The industrial production of this compound typically involves large-scale extraction from tea seed pomace using methanol. The process includes steps such as solvent extraction, filtration, concentration, and purification to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Camelliaside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are often used in further research and development .

Comparison with Similar Compounds

Camelliaside A is unique among flavonoids due to its specific glycoside structure and biological activities. Similar compounds include:

properties

CAS RN

55696-58-7

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1

InChI Key

VNLOLXSJMINBIS-CFRIXVKNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O

synonyms

camelliaside A
kaempferol-Gal-Rha-Glu

Origin of Product

United States

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